Free Benzimidazole N1-H Preserves Hydrogen-Bond Donor Capacity Absent in N1-Aryl HIV-1 NNRTI Analogs
CAS 81958-34-1 retains a free, unsubstituted benzimidazole N1-H, whereas the entire Monforte-series of HIV-1 NNRTI-active N1-aryl-2-arylthioacetamido-benzimidazoles bear an N1-aryl substituent (e.g., 4-methylphenyl, 4-chlorophenyl) that eliminates this hydrogen-bond donor [1]. In the 2014 SAR study, all active NNRTIs required N1-aryl substitution for antiviral activity, with EC₅₀ values reaching nanomolar concentrations against HIV-1 in MT-4 cells [1]. The free NH of CAS 81958-34-1 is structurally incompatible with the NNRTI binding mode but preserves the donor functionality for alternative targets such as carbonic anhydrases, where cocrystal structures of S-alkylated benzimidazole-benzenesulfonamides with hCA II (PDB entries from Čapkauskaitė et al.) reveal the benzimidazole NH engaged in a water-bridged hydrogen-bond network with the enzyme [2]. This bifurcation in N1-substitution requirements constitutes a target-engagement switch: N1-aryl substitution is mandatory for HIV-1 RT inhibition; free N1-H is compatible with CA binding.
| Evidence Dimension | Benzimidazole N1 substitution status and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Free N1-H present (H-bond donor); MW 362.44; no N1-aryl substituent |
| Comparator Or Baseline | N1-aryl-2-arylthioacetamido-benzimidazoles (Monforte 2014 series): N1-(4-methylphenyl), N1-(4-chlorophenyl), etc.; HIV-1 RT IC₅₀ submicromolar–nanomolar; no free N1-H |
| Quantified Difference | Qualitative binary difference: free N1-H (donor) vs. N1-aryl (non-donor). This determines target class eligibility (CA vs. HIV-1 RT). |
| Conditions | Structural comparison based on published synthetic characterization and HIV-1 RT enzyme inhibition / MT-4 cell antiviral assays (Monforte et al., 2014); hCA II cocrystallography (Čapkauskaitė et al., 2010) |
Why This Matters
For procurement decisions: if the research objective is carbonic anhydrase inhibition, CAS 81958-34-1 provides the free N1-H required for CA active-site water-network engagement; N1-aryl analogs optimized for HIV-1 NNRTI activity lack this feature and are structurally prejudiced against CA binding.
- [1] A.-M. Monforte, S. Ferro, L. De Luca, G. Lo Surdo, F. Morreale, C. Pannecouque, J. Balzarini, A. Chimirri. Design and synthesis of N₁-aryl-benzimidazoles 2-substituted as novel HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 2014, 22(4), 1459–1467. PMID: 24457088. View Source
- [2] E. Čapkauskaitė, A. Zubrienė, L. Baranauskienė, G. Tamulaitienė, E. Manakova, V. Kairys, V. Michailovienė, S. Gražulis, D. Matulis. Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 2010, 18(21), 7357–7364. PMID: 20934338. View Source
